molecular formula C14H12N2O4S B15036246 (2E)-4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid

(2E)-4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B15036246
M. Wt: 304.32 g/mol
InChI Key: NAIAOWDQMQXRQN-VOTSOKGWSA-N
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Description

(2E)-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a thiazole ring, and a carbamoyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROP-2-ENOIC ACID typically involves multi-step organic reactionsThe final step involves the formation of the prop-2-enoic acid backbone under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROP-2-ENOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2E)-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROP-2-ENOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROP-2-ENOIC ACID stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

(E)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H12N2O4S/c1-20-10-4-2-9(3-5-10)11-8-21-14(15-11)16-12(17)6-7-13(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17)/b7-6+

InChI Key

NAIAOWDQMQXRQN-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O

Origin of Product

United States

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